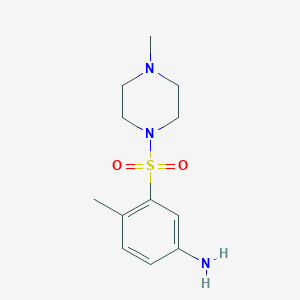
4-Methyl-3-(4-methyl-piperazine-1-sulfonyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolism and Disposition
- Piperazine compounds, including those structurally related to "4-Methyl-3-(4-methyl-piperazine-1-sulfonyl)-phenylamine," have been studied for their metabolic pathways and the formation of metabolites in humans and animals. For instance, the degradation of the piperazine ring in phenothiazine drugs in vivo leads to the formation of various metabolites, suggesting the importance of understanding the metabolic fate of these compounds for their therapeutic and toxicological profiles Breyer, Gaertner, & Prox, 1974.
Neurological Effects
- Research on neurological effects has shown that certain piperazine derivatives can have significant impact on neurological pathways. For example, studies have highlighted the chronic parkinsonism effects due to the use of certain piperazine-based drugs, underlining the neurological risks associated with their misuse Hansen J N Van et al., 1983.
Drug Abuse and Toxicology
- The prevalence of new psychoactive substances, including piperazine derivatives, has been investigated, showing the importance of including such compounds in screening procedures for clinical and forensic toxicology Rust, Baumgartner, Dally, & Kraemer, 2012.
Cardiovascular Effects
- Studies have also explored the cardiovascular effects of piperazine compounds, assessing their safety and efficacy in clinical settings. For instance, the safety and efficacy of intravenous MCC-135, a piperazine derivative, as an adjunct to primary percutaneous coronary intervention in patients with acute myocardial infarction have been evaluated, showing no significant benefits on the preservation of left ventricular ejection fraction and reduction of infarct size Jang et al., 2008.
Psychopharmacological Research
- The subjective effects of piperazine derivatives, often referred to as 'party pills', have been studied, providing insights into their psychopharmacological profiles and potential risks associated with their recreational use Lin, Jan, Kydd, & Russell, 2011.
properties
IUPAC Name |
4-methyl-3-(4-methylpiperazin-1-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-10-3-4-11(13)9-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWITAIJNUNJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656921.png)
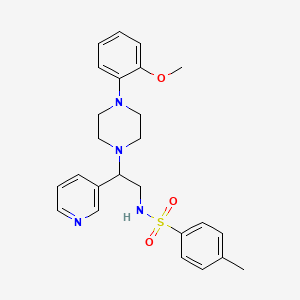
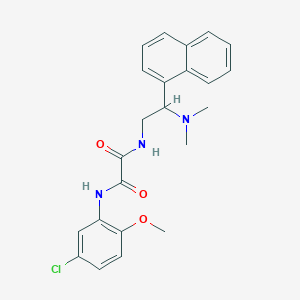
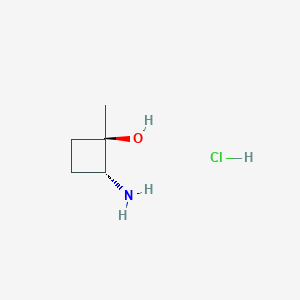
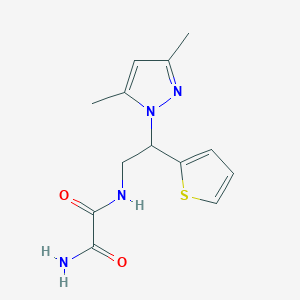
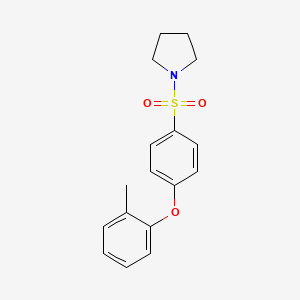
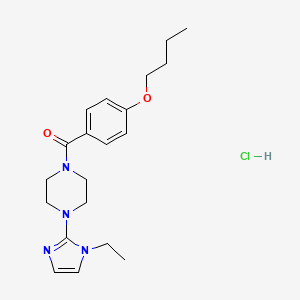
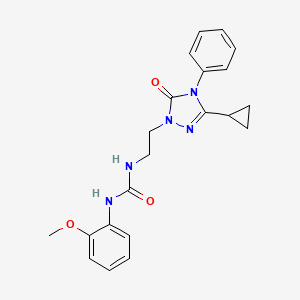
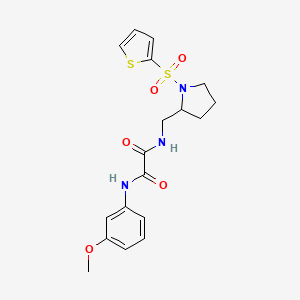
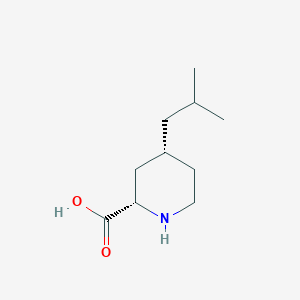
![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)
![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)
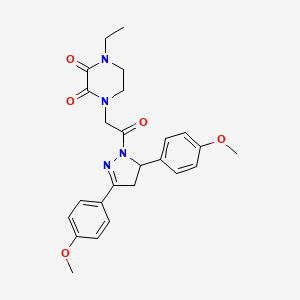
![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)